Superior In Vitro Antiviral Potency of VV116 Against SARS-CoV-2 Delta and Omicron BA.1 Variants Compared to Remdesivir
In a direct head-to-head comparison, VV116 demonstrated significantly higher antiviral potency than remdesivir against the SARS-CoV-2 Delta and Omicron BA.1 variants. The EC50 value of VV116 against the Delta variant was 0.45 µM, whereas remdesivir exhibited an EC50 of 2.2 µM, representing an approximately 4.9-fold improvement in potency for VV116 [1]. Against the Omicron BA.1 variant, VV116 exhibited an EC50 of 0.17 µM compared to remdesivir's EC50 of 0.54 µM, a 3.2-fold enhancement [1]. Both compounds showed comparable activity against Omicron BA.5 (EC50 = 0.15 µM for VV116 vs. 0.13 µM for remdesivir) [1].
| Evidence Dimension | Antiviral potency (EC50) in Vero E6 cells |
|---|---|
| Target Compound Data | Delta: 0.45 µM; Omicron BA.1: 0.17 µM; Omicron BA.5: 0.15 µM |
| Comparator Or Baseline | Remdesivir: Delta 2.2 µM; Omicron BA.1 0.54 µM; Omicron BA.5 0.13 µM |
| Quantified Difference | Delta: 4.9-fold improvement; Omicron BA.1: 3.2-fold improvement |
| Conditions | Vero E6 cells infected with SARS-CoV-2 Delta, Omicron BA.1, and Omicron BA.5 variants |
Why This Matters
Superior potency against specific variants of concern guides selection of VV116 over remdesivir for in vitro studies requiring lower effective concentrations and potentially wider therapeutic windows.
- [1] Zhang Y, Sun Y, Xie Y, et al. A viral RNA-dependent RNA polymerase inhibitor VV116 broadly inhibits human coronaviruses and has synergistic potency with 3CLpro inhibitor nirmatrelvir. Signal Transduct Target Ther. 2023;8:360. doi:10.1038/s41392-023-01587-1 View Source
